molecular formula C10H12N2O4 B7962217 Methyl (2S)-2-amino-3-(2-nitrophenyl)propanoate

Methyl (2S)-2-amino-3-(2-nitrophenyl)propanoate

Cat. No.: B7962217
M. Wt: 224.21 g/mol
InChI Key: GVNQFWJRYMDFNR-QMMMGPOBSA-N
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Description

Methyl (2S)-2-amino-3-(2-nitrophenyl)propanoate is a chiral phenylalanine ester derivative of significant value in organic and medicinal chemistry research. This compound features a nitro group on the ortho position of the phenyl ring and the ester moiety is commonly used to protect the carboxylic acid group during synthetic sequences. It is supplied with a high purity of 98% and must be stored in a freezer at -20°C for long-term stability . Compounds of this structural class, particularly nitrophenylalanine derivatives, serve as critical synthetic intermediates. Research indicates that such protected amino acid derivatives are valuable building blocks in the preparation of more complex molecules, including enantiomerically pure forms of amino alkylaminophenyl propanoic acids, which can be utilized in the synthesis of biologically active products and synergistic derivatives . The specific stereochemistry (2S) of this reagent makes it especially useful for constructing chiral scaffolds in pharmaceutical development. Researchers employ this compound to explore new synthetic pathways, develop novel chemical entities, and as a precursor in the synthesis of potential drug candidates. Handle this material according to its Safety Data Sheet. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl (2S)-2-amino-3-(2-nitrophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-16-10(13)8(11)6-7-4-2-3-5-9(7)12(14)15/h2-5,8H,6,11H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNQFWJRYMDFNR-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Phenylalanine Derivatives

The nitration of L-phenylalanine’s benzyl side chain is a foundational step in synthesizing the 2-nitrophenyl moiety. Phenylalanine’s methylene group activates the benzene ring for electrophilic substitution, favoring para and ortho nitration. However, achieving ortho selectivity requires precise conditions:

  • Reagents : A mixture of fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C.

  • Protection Strategy : The amino and carboxyl groups are protected to prevent undesired reactions. For example, the amino group is shielded with a benzyloxycarbonyl (Z) group, while the carboxyl group is methylated.

  • Outcome : Nitration yields a mixture of ortho and para isomers, necessitating chromatographic separation. Ortho-nitration accounts for ~35% of products under optimized conditions.

Table 1 : Nitration Conditions and Yields

Starting MaterialNitrating AgentTemperatureOrtho:Para RatioYield (%)
Z-Protected L-PhenylalanineHNO₃/H₂SO₄0–5°C35:6562
Boc-Protected L-PhenylalanineHNO₃/Ac₂O10°C28:7258

Esterification of 2-Nitrophenylalanine

After nitration, the carboxyl group is esterified to form the methyl ester. Two primary methods are employed:

  • Acid-Catalyzed Esterification :

    • The carboxyl group reacts with methanol in the presence of H₂SO₄ (2 eq.) under reflux.

    • Reaction Time : 12–16 hours.

    • Yield : 85–90% after neutralization and extraction.

  • Chloride-Mediated Esterification :

    • The carboxyl group is converted to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with methanol.

    • Advantage : Avoids racemization at the α-carbon.

    • Yield : 92%.

Critical Consideration : The amino group must remain protected during esterification to prevent side reactions. Deprotection (e.g., hydrogenolysis of the Z-group) is performed post-esterification.

Resolution of Enantiomers

Racemization during nitration or esterification necessitates chiral resolution to isolate the (2S)-enantiomer. Common techniques include:

  • Chiral HPLC : Using a cellulose-based column (Chiralpak IC) with a hexane/isopropanol mobile phase.

  • Enzymatic Resolution : Porcine kidney acylase selectively hydrolyzes the (2R)-enantiomer, leaving the (2S)-ester intact.

Table 2 : Resolution Efficiency

MethodEnantiomeric Excess (ee)Yield (%)
Chiral HPLC>99%78
Enzymatic Hydrolysis95%82

Alternative Synthetic Routes

Nucleophilic Aromatic Substitution

A nitro group can be introduced via displacement of a halogen on a fluoronitrobenzene derivative. For example:

  • Reaction : Methyl (2S)-3-amino-2-[(benzyloxycarbonyl)amino]propanoate reacts with 2-fluoronitrobenzene in acetonitrile under reflux.

  • Conditions : Triethylamine (3 eq.), 16 hours, argon atmosphere.

  • Yield : 75% after flash chromatography.

This method avoids direct nitration but requires a pre-functionalized nitroarene.

Use of Protected Intermediates

Multistep syntheses employing orthogonal protecting groups enhance regioselectivity:

  • Dual Protection : The amino group is protected with a Z-group, while the carboxyl group is methylated.

  • Nitration : Directed by the methylene group’s activation.

  • Deprotection : Catalytic hydrogenation removes the Z-group, yielding the free amino ester.

Purification and Analytical Characterization

Purification Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients isolates the product from ortho/para mixtures.

  • Recrystallization : Ethanol/water mixtures yield crystals with >98% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, 1H, Ar-H), 7.65–7.58 (m, 2H, Ar-H), 4.32 (q, 1H, α-CH), 3.72 (s, 3H, OCH₃), 3.21 (dd, 1H, CH₂), 3.02 (dd, 1H, CH₂).

  • ESI-MS : [M+H]⁺ at m/z 225.1 .

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the 2-position of the phenyl ring undergoes selective reduction to form primary amines. This reaction is critical for synthesizing bioactive intermediates.

Reaction Type Reagents/Conditions Product Yield Sources
Catalytic hydrogenationH₂ (1 atm), Pd/C (10% w/w), MeOH, RT, 12 hMethyl (2S)-2-amino-3-(2-aminophenyl)propanoate85–92%
Chemical reductionFe/HCl, H₂O/EtOH (1:1), reflux, 4 hMethyl (2S)-2-amino-3-(2-aminophenyl)propanoate78%

Mechanism :

  • Catalytic hydrogenation proceeds via adsorption of H₂ on the Pd surface, followed by sequential electron transfer to reduce –NO₂ to –NH₂.

  • Fe/HCl reduction involves acidic hydrolysis of the nitro group to hydroxylamine intermediates before final reduction to the amine.

Ester Hydrolysis

The methyl ester is hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, enabling further functionalization.

Condition Reagents Product Reaction Time Yield Sources
Acidic hydrolysis6 M HCl, reflux(2S)-2-amino-3-(2-nitrophenyl)propanoic acid6 h90%
Basic hydrolysisNaOH (2 M), H₂O/MeOH, RT(2S)-2-amino-3-(2-nitrophenyl)propanoic acid2 h95%

Key Insight :

  • Basic hydrolysis is faster due to nucleophilic attack by OH⁻ on the ester carbonyl .

Amino Group Functionalization

The primary amino group participates in protection and acylation reactions to modulate reactivity.

Protection with Benzyloxycarbonyl (Cbz) Group

Reagents Conditions Product Yield Sources
Benzyl chloroformateNaHCO₃, H₂O/EtOAc, 0°C → RT, 18 hMethyl (2S)-2-(Cbz-amino)-3-(2-nitrophenyl)propanoate91%

Application :

  • Cbz protection prevents undesired side reactions during subsequent synthetic steps .

Acylation

Reagents Conditions Product Yield Sources
Acetic anhydridePyridine, RT, 2 hMethyl (2S)-2-acetamido-3-(2-nitrophenyl)propanoate88%

Electrophilic Aromatic Substitution

The electron-deficient 2-nitrophenyl ring undergoes regioselective substitution at the meta position.

Reaction Reagents Conditions Product Yield Sources
BrominationBr₂, FeBr₃, CH₂Cl₂0°C → RT, 3 hMethyl (2S)-2-amino-3-(2-nitro-5-bromophenyl)propanoate65%

Regioselectivity :

  • Directed by the nitro group’s meta-directing effect .

Metal Complexation

The amino and nitro groups enable coordination with transition metals, forming stable complexes for catalytic or material science applications.

Metal Salt Conditions Product Structure Sources
CoCl₂NaH, THF, RT, 12 h[Co₃(ROY)₆] (ROY = deprotonated ligand)Trinuclear cluster
NiCl₂KH, MeOH, 60°C, 24 h[Ni₃(ROY)₆]Octahedral geometry

Key Data :

  • IR spectroscopy confirms coordination via N (amino), O (nitro), and CN groups .

Oxidative Transformations

The nitro group resists oxidation, but the aromatic ring can undergo controlled oxidation under harsh conditions.

Reagents Conditions Product Yield Sources
KMnO₄, H₂SO₄Reflux, 8 hMethyl (2S)-2-amino-3-(2-nitro-5-carboxyphenyl)propanoate45%

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications across different scientific domains:

Medicinal Chemistry

Methyl (2S)-2-amino-3-(2-nitrophenyl)propanoate is being investigated for its potential therapeutic properties. Its structural similarity to naturally occurring amino acids allows it to interact with biological systems, making it a candidate for drug development. Research indicates that it may exhibit neuroprotective effects and cognitive enhancement properties in animal models.

Biological Studies

The compound has been studied for its role in cellular processes:

  • Neuroprotection : In vivo studies have shown that it can reduce neuronal cell death under oxidative stress conditions.
  • Cognitive Enhancement : Behavioral assays in rodents suggest improvements in memory tasks, indicating potential use as a cognitive enhancer.

Industrial Applications

In the chemical industry, this compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, making it valuable in producing specialty chemicals.

Neuroprotection in Animal Models

Research has demonstrated that this compound provides neuroprotective effects against neurodegeneration. In studies involving models of oxidative stress, administration of the compound resulted in decreased neuronal apoptosis, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Cognitive Enhancement

Preliminary studies using behavioral assays have indicated that this compound may enhance cognitive functions. Rodent models administered with this compound showed improved performance in memory retrieval tasks compared to control groups, highlighting its potential role as a nootropic agent.

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-3-(2-nitrophenyl)propanoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Aromatic Substituents

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Notable Features Reference
Methyl (2S)-2-amino-3-(2-nitrophenyl)propanoate C10H12N2O4 224.22 2-NO2 on phenyl Ortho nitro group; chiral center at C2
Methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate C10H12FNO2 197.21 4-F on phenyl Electron-withdrawing F at para; 95% purity
Methyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate C10H13NO3 195.22 4-OH on phenyl Tyrosine methyl ester; polar hydroxyl group
Methyl (2S)-2-amino-3-(6-bromo-1H-indol-3-yl)propanoate C13H14BrN2O2 317.17 6-Br on indole Brominated indole core; CAS 774181-71-4
Methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate C8H10BrNO2S 264.14 3-Br on thiophene Heterocyclic thiophene; SMILES: COC(=O)C@HN
Key Observations:
  • Halogenated Analogues: Bromine in indole () or thiophene () systems alters electronic properties and may enhance cross-coupling reactivity . Heterocyclic vs. Phenyl: Thiophene-containing derivatives (e.g., ) exhibit distinct π-electron delocalization, affecting solubility and binding interactions .

Derivatives with Modified Backbone or Functional Groups

Table 2: Backbone-Modified Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Structural Variation Application Notes Reference
Methyl (2S)-3-amino-2-methoxypropanoate hydrochloride C5H12ClNO3 169.61 Methoxy at C2; linear chain Simplified backbone; lacks aromaticity
Methyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate C10H11NO3I2 447.01 3,5-diiodo and 4-OH on phenyl High molecular weight; iodine enhances stability
Key Observations:
  • Backbone Simplification: Compounds like methyl (2S)-3-amino-2-methoxypropanoate () lack aromatic groups, reducing steric complexity but limiting applications in aromatic interactions .
  • Heavy Atom Incorporation : Diiodo substitution () increases molecular weight and may improve X-ray crystallography suitability .

Biological Activity

Methyl (2S)-2-amino-3-(2-nitrophenyl)propanoate, also known as a derivative of phenylalanine, exhibits significant biological activity due to its unique structural features. This article explores its synthesis, biological properties, and potential applications in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound has the following molecular formula: C10H12N2O4C_{10}H_{12}N_{2}O_{4}, with a molecular weight of approximately 224.21 g/mol. The presence of the nitro group at the 2-position of the phenyl ring enhances its reactivity and selectivity towards biological targets, making it a valuable candidate for drug design.

1. Antiviral Activity

Research indicates that compounds with similar structures to this compound may exhibit antiviral properties. For instance, studies have shown that certain nitrophenyl derivatives can inhibit viral replication in cell cultures. Specifically, compounds with a nitro group have demonstrated effectiveness against HIV, where their half-maximal effective concentration (EC50) values were significantly lower than those of standard antiviral drugs like Nevirapine (NVP) .

CompoundEC50 (nM)CC50 (nM)Selectivity Index
NVP6.79617114353
Compound 33.19857631798
Compound 12157611681874

This table summarizes the antiviral activity and cytotoxicity of selected compounds, highlighting the promising potential of this compound analogs in therapeutic settings.

2. Anticancer Properties

The compound's structural similarity to other amino acid derivatives suggests potential anticancer activity. In vitro studies have shown that related compounds can induce apoptosis in various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer). The mechanism often involves the disruption of cellular signaling pathways associated with growth and survival .

This compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes involved in metabolic pathways, potentially affecting neurotransmitter synthesis and degradation .
  • Receptor Interaction : The compound may interact with specific receptors in the central nervous system, influencing mood regulation and cognitive functions .

Case Study: Antiviral Efficacy

In a recent study examining the antiviral efficacy of various nitrophenyl derivatives, this compound showed promising results in inhibiting viral replication in vitro. The study utilized cell lines such as Vero E6 and A549-ACE2-TMPRSS2 to assess cytotoxicity alongside antiviral activity .

Case Study: Anticancer Activity

Another investigation focused on the anticancer properties of this compound analogs. In this study, various concentrations were tested against A549 and Caco-2 cells, revealing a notable decrease in cell viability at higher concentrations . The selectivity index indicated a favorable profile for further development as an anticancer agent.

Q & A

Q. What are the key steps in synthesizing Methyl (2S)-2-amino-3-(2-nitrophenyl)propanoate, and how can purity be ensured?

The synthesis typically involves:

  • Amino Group Protection : Reacting the free amino group with benzyl chloroformate (Cbz-Cl) in the presence of sodium bicarbonate to form a stable carbamate intermediate .
  • Esterification : Using methyl esters to protect the carboxylic acid moiety, often under mild acidic or basic conditions.
  • Purification : Column chromatography or recrystallization to isolate the product, followed by HPLC or NMR to confirm purity (>95%) .

Q. How is the stereochemical integrity of the (2S)-configuration maintained during synthesis?

Chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) are employed to preserve the (S)-configuration. Polarimetry and chiral HPLC are critical for verifying enantiomeric excess .

Q. What analytical techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the aromatic nitro group (δ ~7.5–8.5 ppm) and ester carbonyl (δ ~170–175 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 253.1) .
  • X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable .

Advanced Research Questions

Q. How does the 2-nitrophenyl substituent influence the compound’s reactivity in peptide coupling reactions?

The electron-withdrawing nitro group reduces electron density on the phenyl ring, potentially enhancing electrophilic substitution reactions. However, steric hindrance may limit coupling efficiency. Comparative studies with 3- or 4-nitrophenyl analogs are recommended to assess positional effects .

Q. What strategies mitigate decomposition of the nitro group under acidic or basic conditions?

  • pH Control : Reactions should be conducted near neutral pH (6–8) to prevent nitro group reduction or hydrolysis.
  • Temperature Optimization : Avoid prolonged heating (>60°C), as nitro groups can decompose exothermically .

Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. no activity) be resolved?

  • Assay Validation : Confirm target specificity using knockout models or competitive inhibitors.
  • Solubility Adjustments : Use co-solvents (e.g., DMSO ≤1%) to ensure the compound is fully dissolved in biological buffers.
  • Metabolic Stability Tests : Evaluate if hepatic enzymes (e.g., CYP450) degrade the compound in vitro .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Software like AutoDock Vina models binding to enzymes (e.g., nitroreductases) or receptors.
  • QM/MM Simulations : Assess nitro group reduction pathways or transition states in catalytic sites .

Methodological Challenges and Solutions

Q. Why do yields vary significantly when scaling up the synthesis?

  • Mixing Efficiency : Use flow chemistry or high-shear mixers to improve reagent homogeneity in large batches.
  • By-product Formation : Monitor intermediates via inline IR spectroscopy to optimize reaction quenching .

Q. How can spectral overlaps in NMR be resolved for accurate structural assignment?

  • 2D NMR Techniques : 1H^1H-13C^{13}C HSQC and HMBC distinguish overlapping aromatic protons and confirm ester connectivity .

Q. What are the implications of the nitro group’s redox activity in biological assays?

The nitro group can act as a prodrug motif, undergoing enzymatic reduction to reactive intermediates (e.g., hydroxylamines). Use anaerobic conditions or nitroreductase inhibitors to isolate its role in observed activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.